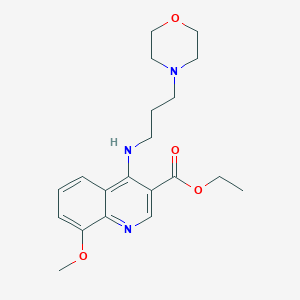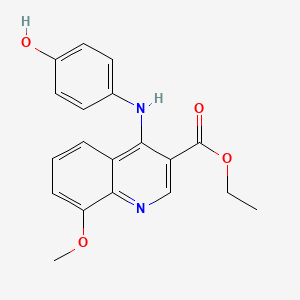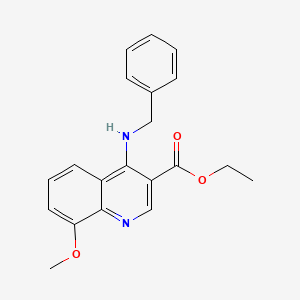![molecular formula C23H25ClN2O4 B7743936 Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B7743936.png)
Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is a synthetic organic compound that belongs to the quinoline family. This compound is characterized by its complex structure, which includes a quinoline core substituted with various functional groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate typically involves multiple steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the condensation of aniline derivatives with glycerol and sulfuric acid in the presence of an oxidizing agent such as nitrobenzene.
Substitution Reactions:
Amidation: The amino group is introduced through a nucleophilic substitution reaction, where the quinoline derivative reacts with 2-(3,4-dimethoxyphenyl)ethylamine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of an acid catalyst to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and amino groups, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them into amines or alcohols, respectively.
Substitution: The chloro group can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, thiols, alcohols.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amines, alcohols.
Substitution: Amino or thiol-substituted quinoline derivatives.
科学的研究の応用
Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit topoisomerase enzymes.
Pharmacology: The compound is studied for its potential anti-inflammatory and antimicrobial properties.
Biochemistry: It is used as a probe to study enzyme interactions and protein-ligand binding.
Industrial Chemistry: The compound can be used as an intermediate in the synthesis of more complex molecules with potential pharmaceutical applications.
作用機序
The mechanism of action of Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate involves its interaction with cellular targets such as DNA and enzymes. The compound can intercalate into DNA, disrupting the replication process and inhibiting the activity of topoisomerase enzymes, which are crucial for DNA unwinding and replication. Additionally, it may interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects.
類似化合物との比較
Similar Compounds
Chloroquine: A well-known antimalarial drug with a similar quinoline core.
Quinacrine: Another antimalarial with structural similarities.
Mefloquine: Used for the treatment and prevention of malaria, sharing the quinoline scaffold.
Uniqueness
Ethyl 7-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct biological activities compared to other quinoline derivatives. The presence of the 3,4-dimethoxyphenyl group and the ethyl ester moiety contributes to its unique pharmacokinetic and pharmacodynamic properties, making it a valuable compound for further research and development.
特性
IUPAC Name |
ethyl 7-chloro-4-[2-(3,4-dimethoxyphenyl)ethylamino]-8-methylquinoline-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25ClN2O4/c1-5-30-23(27)17-13-26-21-14(2)18(24)8-7-16(21)22(17)25-11-10-15-6-9-19(28-3)20(12-15)29-4/h6-9,12-13H,5,10-11H2,1-4H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJQNNVUYZNEBIS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C2C(=C(C=CC2=C1NCCC3=CC(=C(C=C3)OC)OC)Cl)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ETHYL 4-[(2-HYDROXYPROPYL)AMINO]-6,8-DIMETHYLQUINOLINE-3-CARBOXYLATE](/img/structure/B7743856.png)
![Ethyl 4-[(3-hydroxypropyl)amino]-6,8-dimethylquinoline-3-carboxylate](/img/structure/B7743859.png)
![Ethyl 6-chloro-4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-8-methylquinoline-3-carboxylate](/img/structure/B7743863.png)
![Ethyl 4-[(3-hydroxyphenyl)amino]benzo[h]quinoline-3-carboxylate](/img/structure/B7743884.png)
![Ethyl 4-{[2-(3,4-dimethoxyphenyl)ethyl]amino}benzo[h]quinoline-3-carboxylate](/img/structure/B7743892.png)
![Ethyl 8-methoxy-4-[(1-phenylethyl)amino]quinoline-3-carboxylate](/img/structure/B7743911.png)

![Ethyl 4-[(4-acetylphenyl)amino]-6-methoxyquinoline-3-carboxylate](/img/structure/B7743933.png)
![Ethyl 5-methyl-4-oxo-3-(2-oxopropyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B7743934.png)
![Ethyl 4-[(4-acetylphenyl)amino]-8-methoxyquinoline-3-carboxylate](/img/structure/B7743943.png)

![3-[(3-Ethoxycarbonyl-8-methoxyquinolin-4-yl)amino]benzoic acid;hydrochloride](/img/structure/B7743953.png)

![Ethyl 4-[(4-acetylphenyl)amino]-6-ethoxyquinoline-3-carboxylate](/img/structure/B7743960.png)
